Cas no 2229336-36-9 (3-oxo-1-(pyrimidin-2-yl)cyclobutane-1-carbonitrile)

3-Oxo-1-(pyrimidin-2-yl)cyclobutane-1-carbonitrile is a specialized heterocyclic compound featuring a cyclobutane core functionalized with a pyrimidine ring and a nitrile group. Its unique structure, combining a ketone and a nitrile moiety adjacent to the pyrimidine substituent, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound's reactivity allows for further functionalization, enabling applications in the development of biologically active molecules. Its pyrimidine component enhances binding affinity in medicinal chemistry, while the strained cyclobutane ring contributes to conformational rigidity, potentially improving target selectivity. This compound is particularly useful in the synthesis of novel inhibitors and ligands, offering versatility in drug discovery and material science research.
3-oxo-1-(pyrimidin-2-yl)cyclobutane-1-carbonitrile structure
2229336-36-9 structure
Product Name:3-oxo-1-(pyrimidin-2-yl)cyclobutane-1-carbonitrile
CAS No:2229336-36-9
MF:C9H7N3O
MW:173.171381235123
CID:5807913
PubChem ID:165838956
Update Time:2025-06-08

3-oxo-1-(pyrimidin-2-yl)cyclobutane-1-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-oxo-1-(pyrimidin-2-yl)cyclobutane-1-carbonitrile
    • EN300-1765473
    • 2229336-36-9
    • Inchi: 1S/C9H7N3O/c10-6-9(4-7(13)5-9)8-11-2-1-3-12-8/h1-3H,4-5H2
    • InChI Key: UVVVGBPFFOKKAF-UHFFFAOYSA-N
    • SMILES: O=C1CC(C#N)(C2N=CC=CN=2)C1

Computed Properties

  • Exact Mass: 173.058911855g/mol
  • Monoisotopic Mass: 173.058911855g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 66.6Ų

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Additional information on 3-oxo-1-(pyrimidin-2-yl)cyclobutane-1-carbonitrile

Introduction to 3-oxo-1-(pyrimidin-2-yl)cyclobutane-1-carbonitrile (CAS No. 2229336-36-9)

3-oxo-1-(pyrimidin-2-yl)cyclobutane-1-carbonitrile is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, identified by its unique Chemical Abstracts Service (CAS) number 2229336-36-9, represents a convergence of structural complexity and functional diversity, making it a subject of intense research interest. The compound’s molecular framework integrates a cyclobutane core with a pyrimidine moiety, both of which are well-documented scaffolds in drug discovery, offering potential for diverse biological activities.

The structural motif of 3-oxo-1-(pyrimidin-2-yl)cyclobutane-1-carbonitrile is particularly noteworthy due to its ability to modulate biological pathways through precise interactions with target proteins and enzymes. The cyclobutane ring, characterized by its rigid three-membered structure, often serves as a pharmacophoric element in drug design, enhancing binding affinity and selectivity. Meanwhile, the pyrimidine moiety is a cornerstone in medicinal chemistry, frequently incorporated into nucleoside analogs and kinase inhibitors due to its ability to form hydrogen bonds and stack interactions with biological targets.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those featuring nitrogen-containing rings. 3-oxo-1-(pyrimidin-2-yl)cyclobutane-1-carbonitrile exemplifies this trend, as it combines the advantageous properties of both cycloalkanes and pyrimidines. The nitrile group at the 1-position introduces electrophilic reactivity, enabling further derivatization and functionalization—a key feature for designing novel therapeutic agents. This compound’s potential lies in its versatility as a building block for more complex molecules with tailored pharmacological profiles.

One of the most compelling aspects of 3-oxo-1-(pyrimidin-2-yl)cyclobutane-1-carbonitrile is its reported efficacy in preclinical studies targeting specific disease pathways. Researchers have demonstrated its interaction with enzymes implicated in inflammation and cancer progression. The pyrimidine component, in particular, has been shown to engage with ATP-binding pockets in kinases, suggesting applications in oncology. Furthermore, the cyclobutane ring’s stability under physiological conditions enhances the compound’s bioavailability and metabolic resilience—critical factors for successful drug development.

The synthesis of 3-oxo-1-(pyrimidin-2-yl)cyclobutane-1-carbonitrile represents a testament to the advancements in synthetic organic chemistry. Modern methodologies have enabled the construction of this complex molecule with high yield and purity, paving the way for large-scale production and clinical trials. The synthetic route typically involves multi-step sequences, including cycloaddition reactions, nucleophilic substitutions, and cyclizations—all orchestrated with precision to ensure regioselectivity and functional group compatibility.

Recent publications highlight the compound’s role as an intermediate in the development of antiviral agents. The pyrimidine-pyridine scaffold is known to exhibit broad-spectrum activity against viral proteases and polymerases. By incorporating 3-oxo-1-(pyrimidin-2-yl)cyclobutane-1-carbonitrile into drug candidates, researchers aim to overcome existing challenges posed by drug resistance mechanisms. This underscores the compound’s significance not only as a standalone therapeutic but also as a precursor for next-generation antiviral formulations.

The chemical properties of 3-oxo-1-(pyrimidin-2-yl)cyclobutane-1-carbonitrile also make it an attractive candidate for material science applications beyond pharmaceuticals. Its ability to form stable complexes with metal ions suggests potential uses in catalysis and coordination chemistry. Additionally, the rigid structure of the cyclobutane ring can impart unique mechanical properties when incorporated into polymers or supramolecular assemblies—a promising avenue for developing advanced materials.

As research continues to uncover new biological functions and synthetic possibilities for 3 oxo 1 (pyrimidin 2 yl) cyclobutane 1 carbonitrile, its relevance in both academic and industrial settings is expected to grow exponentially. Collaborative efforts between chemists, biologists, and pharmacologists are essential to fully realize its therapeutic potential. With ongoing clinical trials and innovative synthetic strategies on the horizon, this compound stands at the forefront of modern drug discovery.

The journey from laboratory synthesis to clinical application is fraught with challenges but offers unparalleled opportunities for scientific advancement. 3 oxo 1 (pyrimidin 2 yl) cyclobutane 1 carbonitrile serves as a prime example of how interdisciplinary research can lead to breakthroughs with far-reaching implications for human health. As new data emerges from experimental studies, it will be crucial for researchers to remain adaptable and open-minded—ready to refine their approaches based on empirical evidence while maintaining rigorous standards of scientific integrity.

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